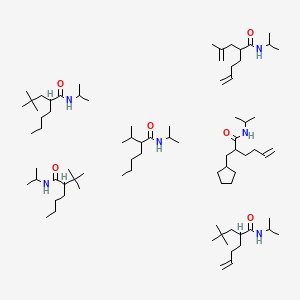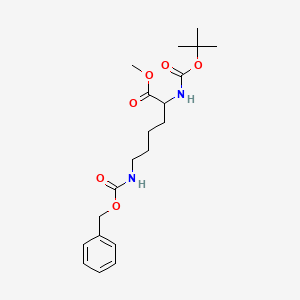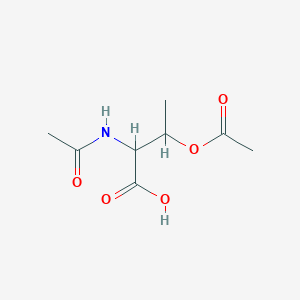
Linagliptin impurity S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linagliptin impurity S is a process-related impurity found in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The presence of impurities in pharmaceutical compounds can significantly impact the quality and safety of the drug product. Therefore, understanding and controlling these impurities is crucial for ensuring the efficacy and safety of the medication .
Vorbereitungsmethoden
The preparation of Linagliptin impurity S involves several synthetic routes and reaction conditions. During the industrial manufacturing process of Linagliptin, various intermediates are formed, which can lead to the generation of impurities. The synthesis of Linagliptin involves the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride to form 2-(chloromethyl)-4-methylquinazoline. This intermediate is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate as a basic reagent .
Analyse Chemischer Reaktionen
Linagliptin impurity S undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride, sodium carbonate, and various solvents. The major products formed from these reactions are intermediates that can further react to form the final impurity .
Wissenschaftliche Forschungsanwendungen
Linagliptin impurity S is primarily studied in the context of pharmaceutical research to ensure the purity and safety of Linagliptin. It is used in product development, quality control, method validation, and stability studies. The identification and characterization of this impurity are essential for validating analytical methods and ensuring that the impurity levels are within acceptable limits .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Linagliptin impurity S can be compared with other process-related impurities found in the synthesis of Linagliptin, such as Linagliptin diene and Linagliptin-related compound C. These impurities differ in their chemical structures and the conditions under which they are formed. The uniqueness of this compound lies in its specific formation pathway and the need for stringent control during the manufacturing process to ensure the safety and efficacy of the final drug product .
Eigenschaften
CAS-Nummer |
1638744-06-5 |
|---|---|
Molekularformel |
C25H29BrN8O2 |
Molekulargewicht |
553.5 g/mol |
IUPAC-Name |
8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-enyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C25H29BrN8O2/c1-15(26)10-12-33-21-22(30-24(33)32-11-6-7-17(27)13-32)31(3)25(36)34(23(21)35)14-20-28-16(2)18-8-4-5-9-19(18)29-20/h4-5,8-10,17H,6-7,11-14,27H2,1-3H3 |
InChI-Schlüssel |
KOVUTSTYXMWMHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Br)N5CCCC(C5)N)N(C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13397552.png)

![Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron](/img/structure/B13397556.png)
![3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B13397560.png)



![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13397588.png)



![1-(3-methylphenyl)-3-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B13397615.png)

